2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one
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Overview
Description
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is a synthetic organic compound that features a phenoxy group, an oxazolidine ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one typically involves the following steps:
Formation of the Phenoxy Group: This can be achieved by reacting a phenol derivative with an appropriate halogenated compound under basic conditions.
Construction of the Oxazolidine Ring: The oxazolidine ring can be synthesized by reacting an amino alcohol with a carbonyl compound.
Coupling of the Phenoxy and Oxazolidine Units: The final step involves coupling the phenoxy group with the oxazolidine ring through a propanone linker, often using a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification Techniques: Employing methods like recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino alcohols or other reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways Involved: Modulation of biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)ethanone: Similar structure but with an ethanone backbone.
2-(4-Hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)butan-1-one: Similar structure but with a butanone backbone.
Uniqueness
2-(4-Hydroxyphenoxy)-1-(isoxazolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
87757-24-2 |
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Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-(4-hydroxyphenoxy)-1-(1,2-oxazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C12H15NO4/c1-9(12(15)13-7-2-8-16-13)17-11-5-3-10(14)4-6-11/h3-6,9,14H,2,7-8H2,1H3 |
InChI Key |
YYWRAQDSZDUDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCO1)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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